

Technical Guide: Haloperidol Repurposing in Non-Psychiatric Indications

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Compound of Interest

Compound Name: Haloperidol

CAS No.: 52-86-8

Cat. No.: B1672928

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Focus: Oncology, Sigma-1 Receptor Modulation, and Ferroptosis

Executive Summary

While **haloperidol** is canonically defined as a Dopamine D2 receptor antagonist for schizophrenia, its high affinity for the Sigma-1 Receptor (

R)—an endoplasmic reticulum (ER) chaperone—presents a potent, underutilized mechanism for oncology. This guide dissects the molecular rationale for repurposing **haloperidol** as a chemosensitizer in Glioblastoma Multiforme (GBM) and Hepatocellular Carcinoma (HCC), specifically through the induction of ER stress-mediated ferroptosis.

Part 1: Mechanistic Pharmacodynamics

The Shift: From D2 Blockade to Sigma-1 Antagonism

In psychiatric dosing, D2 antagonism is the goal. In oncology repurposing, D2 antagonism is the liability (side effect profile), while

R antagonism is the therapeutic driver.

The Mechanism of Action (MOA): The

R resides at the Mitochondria-Associated ER Membrane (MAM). It normally acts as a "molecular chaperone," stabilizing IP3 receptors to ensure proper Ca

transfer from the ER to mitochondria, supporting bioenergetics and cell survival.

- Antagonism: **Haloperidol** binds

R (K_i ~2–12 nM), inhibiting its chaperone function.

- Calcium Dysregulation: This blockade leads to prolonged Ca

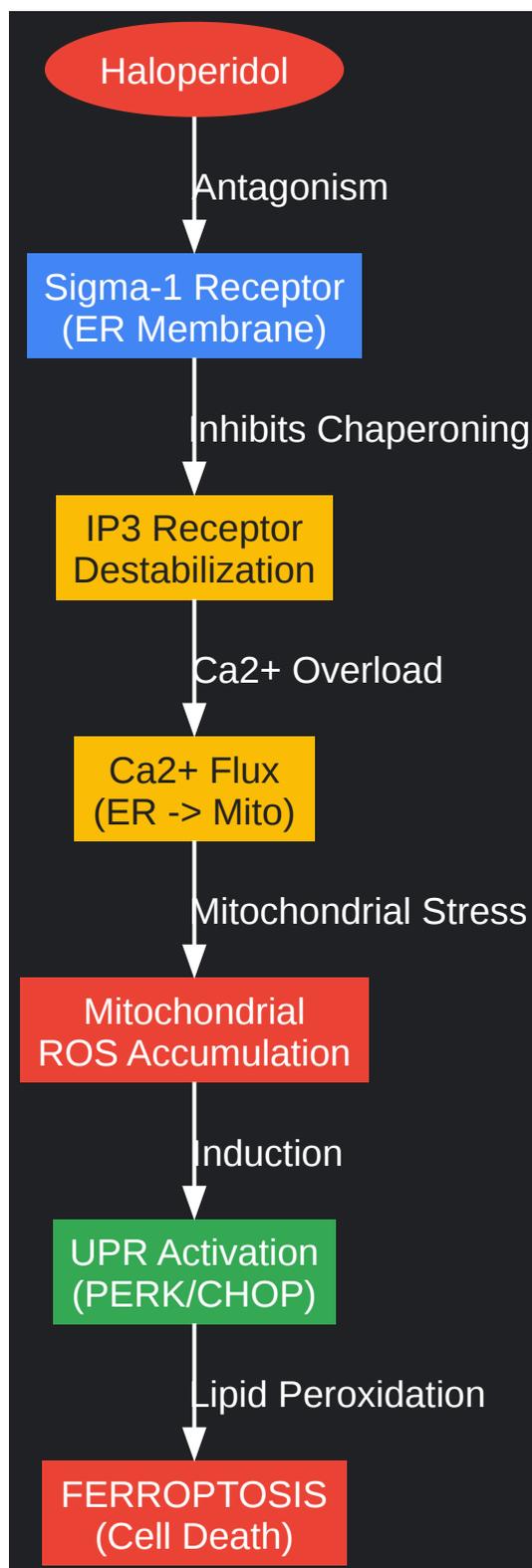
leak from the ER into the mitochondria.

- ER Stress & UPR: The depletion of ER Calcium triggers the Unfolded Protein Response (UPR), specifically the PERK/ATF4/CHOP axis.

- Ferroptosis: Chronic UPR upregulates autophagy and lipid peroxidation, culminating in ferroptosis (iron-dependent cell death), distinct from apoptosis.

Visualization: The Signaling Cascade

The following diagram illustrates the intracellular cascade triggered by **haloperidol** in a cancer cell context.



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Figure 1: **Haloperidol**-induced Sigma-1 receptor antagonism leads to mitochondrial calcium overload and subsequent ferroptotic cell death.[1][2][3][4][5][6][7]

Part 2: Oncology Applications & Data

1. Glioblastoma Multiforme (GBM)

GBM cells often exhibit high expression of

R to manage the high protein folding demand of rapid proliferation.

- Synergy: **Haloperidol** acts synergistically with Temozolomide (TMZ).[8][9][10] TMZ induces DNA damage; **Haloperidol** prevents the cell from resolving the associated stress response.
- Key Finding: **Haloperidol** amplifies TMZ-induced ER stress, converting a cytostatic effect into a cytotoxic (ferroptotic) one.

2. Hepatocellular Carcinoma (HCC)

In HCC models (e.g., Huh-7 cells), **haloperidol** has been shown to potentiate the effects of sorafenib by promoting lipid peroxidation.

Comparative Efficacy Data

Table 1: Summary of In Vitro Potency and Synergy

Cell Line	Cancer Type	Combination Drug	Effect Type	Key Biomarker Change	Source
U87MG	Glioblastoma	Temozolomide	Synergy (CI < 0.[11]8)	CHOP, LC3-II	[1, 2]
U251	Glioblastoma	Temozolomide	Synergy	Lipid Peroxidation	[1]
Huh-7	Hepatocellular	Sorafenib	Potentialiation	Fe, GSH	[3]
MCF-7	Breast Cancer	N/A (Monotherapy)	Apoptosis	R activation	[4]

(CI = Combination Index; < 1.0 indicates synergy)

Part 3: Experimental Protocols

To validate these mechanisms in your own pipeline, use the following self-validating protocols.

Protocol A: Ferroptosis Confirmation Workflow

Objective: Distinguish between apoptosis (caspase-driven) and ferroptosis (iron-driven) in **haloperidol**-treated cells.

Reagents:

- **Haloperidol** (Solubilized in DMSO; Stock 10 mM).
- **Ferrostatin-1** (Ferroptosis inhibitor, 1 M).

- ZVAD-FMK (Pan-caspase inhibitor, 20 M).
- BODIPY 581/591 C11 (Lipid ROS sensor).

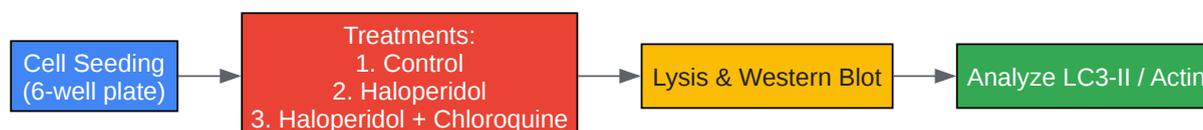
Step-by-Step:

- Seeding: Plate U87MG cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
- Treatment Groups (4 Arms):
 - Vehicle (DMSO).
 - **Haloperidol** (10 M).
 - **Haloperidol** (10 M) + ZVAD-FMK.
 - **Haloperidol** (10 M) + Ferrostatin-1.
- Incubation: Incubate for 24–48 hours.
- Readout 1 (Viability): Perform CellTiter-Glo or MTT assay.
 - Validation Logic: If Ferrostatin-1 rescues viability but ZVAD-FMK does not, the mechanism is ferroptosis.
- Readout 2 (Lipid ROS): Stain separate wells with BODIPY C11 (5 M) for 30 min. Analyze via Flow Cytometry (Ex/Em: 488/530 nm).
 - Expectation: **Haloperidol** treatment causes a shift to oxidized fluorescence (Green) compared to reduced (Red).

Protocol B: Autophagy Flux Assay

Objective: Determine if **haloperidol** induces autophagy or blocks autophagosome fusion (a common artifact in drug screens).

Workflow Diagram:



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Figure 2: Autophagy Flux experimental design using Chloroquine (CQ) to clamp lysosomal degradation.

Interpretation:

- Induction: If LC3-II levels are elevated in **Haloperidol** group and further elevated in **Haloperidol** + CQ group, the drug increases autophagic flux.
- Blockage: If LC3-II is elevated in **Haloperidol** group but **Haloperidol** + CQ shows no further increase, the drug blocks lysosomal fusion (similar to CQ itself).

Part 4: Toxicology & Development Challenges

For drug development professionals, the translation of these findings faces specific hurdles.

- Therapeutic Window:
 - In Vitro: [\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Effective concentrations often range from 5–20 M.
 - In Vivo: Achieving these levels in the brain (for GBM) without inducing severe Extrapyrarnidal Symptoms (EPS) via D2 blockade is difficult.

- Mitigation: Local delivery (convection-enhanced delivery) or chemical modification to reduce D2 affinity while retaining

R antagonism (e.g., PB28 analogs).
- Cardiac Safety:
 - **Haloperidol** causes QT prolongation (hERG channel blockade). High-dose systemic protocols for oncology must include rigorous ECG monitoring or exclusion of patients with cardiac risks.
- Historical Context (COVID-19):
 - Early in the pandemic, **Haloperidol** was screened as a Sigma-1 ligand to inhibit SARS-CoV-2 replication [5]. However, it was deprioritized due to the D2-mediated side effect profile in favor of SSRIs like Fluvoxamine (a

R agonist). This highlights the importance of receptor selectivity in repurposing.

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